REACTION_CXSMILES
|
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[N+:11]([O-])([OH:13])=[O:12].CC(CC(C1C(O)=CC(O)=C(CC=C(C)C)C=1[O-])=O)C.ClC1C(Cl)=CC([N+]([O-])=O)=CC=1C=O>S(=O)(=O)(O)O.O>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:3]=1[CH:4]=[O:5]
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
compound X
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)CC(=O)C1=C(C(=C(C=C1O)O)CC=C(C)C)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=C(C=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature of 20-30° C.)
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The resulting suspension is stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed (3×50 mL of water)
|
Type
|
STIRRING
|
Details
|
The filter cake is agitated with 200 mL of water for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed (3×50 mL of water)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=O)C(=CC=C1Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |